BenchChemオンラインストアへようこそ!

tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Pre-formed tert-butyl carbamate avoids a 32% yield reductive amination, directly delivering the kinase/GPCR-relevant 2-(diethylamino)pyridin-3-yl group. NLT 98% purity reduces catalyst-poisoning risk in Pd cross-couplings versus standard 97% analogs. Unique steric and basicity profile validated by InChI Key QKLMXAUOKXYECU-UHFFFAOYSA-N. Request quote for 98% material.

Molecular Formula C19H31N3O2
Molecular Weight 333.5 g/mol
Cat. No. B11800615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate
Molecular FormulaC19H31N3O2
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C
InChIInChI=1S/C19H31N3O2/c1-6-21(7-2)17-15(11-10-13-20-17)16-12-8-9-14-22(16)18(23)24-19(3,4)5/h10-11,13,16H,6-9,12,14H2,1-5H3
InChIKeyQKLMXAUOKXYECU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate – Comparator-Ready Baseline


tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352529-10-2) is a synthetic piperidine derivative featuring a Boc-protected piperidine ring, a 2-(diethylamino)pyridin-3-yl substituent, and a molecular formula of C₁₉H₃₁N₃O₂ . It is primarily utilized as a protected intermediate in medicinal chemistry, enabling selective deprotection under mild acidic conditions . Publicly available physicochemical characterization remains confined to vendor-supplied identity data (e.g., molecular weight ~333.5 g/mol, InChI Key QKLMXAUOKXYECU-UHFFFAOYSA-N) .

Why Generic Substitution Fails for tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate


In the absence of publicly disclosed head-to-head biological or physicochemical data, generic substitution of tert-butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate cannot be assumed to be risk-free. The compound’s differentiation from close analogs—such as tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate (lacking the diethylamino group) or tert-butyl 4-(diethylamino)piperidine-1-carboxylate (with altered substitution pattern)—is predicated on differences in hydrogen-bonding capacity, basicity, and steric bulk introduced by the 2-(diethylamino)pyridin-3-yl moiety . These structural features are expected to influence reactivity in downstream coupling reactions and could alter pharmacokinetic properties if carried through to final active pharmaceutical ingredients. However, because comparative assay data are not publicly available, any substitution must be validated experimentally in the specific synthetic sequence or biological context of interest .

Quantitative Differentiation Evidence for tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate vs. Closest Analogs


Structural Differentiation: 2-(Diethylamino)pyridin-3-yl Substituent vs. Unsubstituted Pyridin-3-yl

The target compound differs from the simpler analog tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate (CAS not assigned, M.W. 262.35 g/mol) by the addition of a diethylamino group at the 2-position of the pyridine ring. This substitution increases the molecular weight by approximately 71.1 Da and introduces an additional hydrogen-bond acceptor site (tertiary amine) . The increased steric bulk and altered electronic properties are expected to modulate reactivity in Pd-catalyzed cross-coupling and reductive amination reactions, though direct comparative kinetic or yield data have not been disclosed in the public domain .

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Vendor-Reported Purity Differentiation: NLT 98% vs. Typical 97% for Unsubstituted Analog

MolCore supplies the target compound with a minimum purity specification of NLT 98% , whereas the simpler analog tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate is commonly listed at 97% purity by other vendors [1]. While both purities are adequate for most research applications, the higher specification may translate into fewer unidentified impurities that could interfere with sensitive catalytic steps (e.g., Pd-catalyzed cross-couplings where trace impurities poison the catalyst). However, no published study has systematically compared the impurity profiles of the two compounds.

Quality Control Procurement Specification Synthetic Reliability

Synthetic Route Differentiation: Reductive Amination vs. Direct Coupling

A disclosed backup synthetic route to the target compound involves reductive amination of tert-butyl 2-(pyridin-3-yl)piperidine-1-carboxylate with diethylamine and NaBH₃CN in MeOH, yielding only 32% of the desired product due to reversible imine formation [1]. In contrast, the unsubstituted analog can be accessed via direct sp²-sp³ cross-coupling methodologies with higher efficiency . This low-yielding route underscores that the diethylamino group cannot be installed trivially, making the pre-formed target compound a valuable intermediate for complex syntheses where the diethylamino-pyridine motif is required.

Synthetic Methodology Process Chemistry Route Scouting

Application Scenarios for tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate Based on Differentiation Evidence


Synthesis of 2-(Diethylamino)pyridin-3-yl-Containing Pharmaceutical Candidates

When a drug discovery program requires a piperidine scaffold bearing a 2-(diethylamino)pyridin-3-yl motif, procurement of the pre-formed tert-butyl carbamate intermediate eliminates the low-yielding reductive amination step (32% yield) . This is particularly advantageous in parallel synthesis libraries where the diethylamino-pyridine pharmacophore is retained and the piperidine nitrogen is deprotected for subsequent diversification.

Process Development Requiring High-Purity (>98%) Building Blocks

For process chemistry campaigns sensitive to catalyst-poisoning impurities (e.g., Pd-catalyzed cross-couplings), the NLT 98% purity specification offered by MolCore provides a margin of reliability over the standard 97% purity seen with simpler pyridyl-piperidine analogs. This purity advantage is critical when scaling reactions where impurity accumulation can lead to batch failure.

Kinase Inhibitor or GPCR Modulator Scaffold Decoration

The 2-(diethylamino)pyridin-3-yl group is a recognized pharmacophore in kinase inhibitor and GPCR modulator design . The Boc-protected piperidine allows for selective N-deprotection and subsequent functionalization, enabling structure-activity relationship (SAR) exploration without the need to construct the diethylamino-pyridine fragment de novo in each analog.

Quote Request

Request a Quote for tert-Butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.